N-Desmethyl-Diltiazem
Übersicht
Beschreibung
N-Desmethyl-Diltiazem (Hydrochlorid) ist ein aktiver Metabolit des Kalziumkanalblockers Diltiazem. Es wird aus Diltiazem durch die Cytochrom-P450-Isoformen CYP3A4, CYP3A5 und CYP3A7 gebildet . Diese Verbindung ist bekannt für ihre Fähigkeit, an isolierte Ratten-Hirnrinden-Homogenate zu binden und spontane Kontraktionen in isolierten Ratten-Pfortadern zu hemmen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound (Hydrochlorid) wird aus Diltiazem durch einen Prozess der N-Demethylierung synthetisiert. Diese Reaktion wird typischerweise durch Cytochrom-P450-Enzyme, insbesondere CYP3A4, CYP3A5 und CYP3A7, katalysiert . Die Reaktionsbedingungen beinhalten die Verwendung dieser Enzyme in einem geeigneten Puffersystem, um den Demethylierungsprozess zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound (Hydrochlorid) beinhaltet die Verwendung von großtechnischen Bioreaktoren, in denen Diltiazem unter kontrollierten Bedingungen den Cytochrom-P450-Enzymen ausgesetzt wird. Die Reaktion wird überwacht und optimiert, um eine maximale Ausbeute und Reinheit des Produkts zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
N-Desmethyl-Diltiazem (Hydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound (Hydrochlorid) entfaltet seine Wirkung, indem es den Einstrom von Kalziumionen in Herz- und glatte Gefäßmuskelzellen während der Depolarisation hemmt . Diese Hemmung führt zur Relaxation der glatten Gefäßmuskulatur, was zu einem verminderten peripheren Gefäßwiderstand und einem reduzierten Blutdruck führt . Die Verbindung hat auch vasodilatorische Wirkungen auf die Koronararterien, was dazu beiträgt, die Sauerstoffversorgung des Myokards zu erhöhen .
Wirkmechanismus
Target of Action
N-Demethyldiltiazem, also known as N-Desmethyldiltiazem, is an active metabolite of the calcium channel inhibitor diltiazem . Its primary targets are the calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in regulating the contraction and relaxation of these muscles, thereby controlling blood pressure and heart rate.
Mode of Action
N-Demethyldiltiazem works primarily by inhibiting the influx of calcium into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, leading to vasodilation (widening of blood vessels), decreased heart rate, and reduced blood pressure .
Biochemical Pathways
The formation of N-Demethyldiltiazem from diltiazem involves the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7 . These enzymes are part of the CYP450 system, which plays a significant role in drug metabolism and bioactivation. The inhibition of calcium influx by N-Demethyldiltiazem affects the calcium-dependent signaling pathways, leading to downstream effects such as reduced muscle contraction and vasodilation .
Pharmacokinetics
The disposition of diltiazem can be described using a two-compartment model with terminal half-lives of around 5.5 hours . The half-life of N-Demethyldiltiazem is similar to that of diltiazem . The drug and its metabolites are mainly excreted in urine .
Result of Action
The molecular and cellular effects of N-Demethyldiltiazem’s action primarily involve the relaxation of cardiac and vascular smooth muscles. This relaxation leads to vasodilation, decreased heart rate, and reduced blood pressure . These effects are beneficial in the management of conditions such as hypertension and angina.
Action Environment
While specific studies on how environmental factors influence the action of N-Demethyldiltiazem are limited, it is known that factors such as diet, lifestyle, and exposure to other drugs can affect the metabolism and efficacy of many drugs, including diltiazem . For instance, substances that induce or inhibit CYP3A4, CYP3A5, and CYP3A7 could potentially affect the formation of N-Demethyldiltiazem from diltiazem .
Biochemische Analyse
Biochemical Properties
N-Demethyldiltiazem plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its formation are cytochrome P450 isoforms CYP3A4, CYP3A5, and CYP3A7 . These enzymes catalyze the N-demethylation of diltiazem, leading to the production of N-Demethyldiltiazem. This metabolite binds to isolated rat cerebral cortex homogenates and inhibits spontaneous contractions in isolated rat portal veins . The interactions of N-Demethyldiltiazem with these enzymes and proteins are crucial for its pharmacological activity.
Cellular Effects
N-Demethyldiltiazem exerts various effects on different types of cells and cellular processes. It influences cell function by modulating calcium influx into cardiac and vascular smooth muscle cells. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. N-Demethyldiltiazem has been shown to inhibit spontaneous contractions in isolated rat portal veins, indicating its impact on smooth muscle cell function . Additionally, it binds to receptors in the cerebral cortex, affecting neuronal activity and potentially influencing neurotransmission .
Molecular Mechanism
The molecular mechanism of action of N-Demethyldiltiazem involves its interaction with calcium channels. By inhibiting calcium influx into cardiac and vascular smooth muscle cells, N-Demethyldiltiazem reduces muscle contraction and promotes vasodilation . This inhibition is achieved through binding interactions with the calcium channels, leading to enzyme inhibition and changes in gene expression. The precise binding sites and molecular interactions are critical for understanding the pharmacodynamics of N-Demethyldiltiazem.
Dosage Effects in Animal Models
The effects of N-Demethyldiltiazem vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as vasodilation and reduced muscle contraction. At higher doses, N-Demethyldiltiazem may cause toxic or adverse effects, including excessive vasodilation and potential cardiovascular complications . Understanding the dosage thresholds and the balance between therapeutic and toxic effects is crucial for its safe and effective use.
Metabolic Pathways
N-Demethyldiltiazem is involved in several metabolic pathways, primarily through its formation from diltiazem by cytochrome P450 enzymes. The major metabolic pathways include N-demethylation, O-demethylation, and deacetylation . These pathways influence the pharmacokinetics and pharmacodynamics of N-Demethyldiltiazem, affecting its bioavailability and therapeutic efficacy. The interactions with enzymes such as CYP3A4, CYP3A5, and CYP3A7 are critical for its metabolism .
Transport and Distribution
The transport and distribution of N-Demethyldiltiazem within cells and tissues are essential for its pharmacological activity. This compound is transported across cellular membranes and distributed to various tissues, including the cardiovascular and nervous systems . Transporters and binding proteins play a role in its localization and accumulation, influencing its therapeutic effects. The distribution patterns of N-Demethyldiltiazem are crucial for understanding its site-specific actions and potential side effects.
Subcellular Localization
N-Demethyldiltiazem exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and interacts with calcium channels on the cell membrane . The targeting signals and post-translational modifications that direct N-Demethyldiltiazem to specific compartments are essential for its pharmacological actions. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-desmethyl Diltiazem (hydrochloride) is synthesized from diltiazem through a process of N-demethylation. This reaction is typically catalyzed by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP3A7 . The reaction conditions involve the use of these enzymes in a suitable buffer system to facilitate the demethylation process.
Industrial Production Methods
Industrial production of N-desmethyl Diltiazem (hydrochloride) involves the use of large-scale bioreactors where diltiazem is exposed to the cytochrome P450 enzymes under controlled conditions. The reaction is monitored and optimized to ensure maximum yield and purity of the product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Desmethyl-Diltiazem (Hydrochlorid) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff an die Verbindung, die oft durch Oxidationsmittel erleichtert wird.
Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff an die Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe in der Verbindung durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nucleophile wie Hydroxidionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound (Hydrochlorid) zur Bildung verschiedener oxidierter Metaboliten führen, während die Reduktion zur Bildung reduzierter Derivate führen kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diltiazem: Die Ausgangssubstanz, von der N-Desmethyl-Diltiazem (Hydrochlorid) abgeleitet ist.
Desacetyl-Diltiazem: Ein weiterer Metabolit von Diltiazem, der durch Deacetylierung gebildet wird.
Einzigartigkeit
This compound (Hydrochlorid) ist einzigartig in seiner Fähigkeit, spontane Kontraktionen in isolierten Ratten-Pfortadern zu hemmen und seine spezifische Bindungsaffinität zu Ratten-Hirnrinden-Homogenaten . Dies unterscheidet es von anderen Metaboliten von Diltiazem, wie z. B. Desacetyl-Diltiazem, die möglicherweise unterschiedliche pharmakologische Eigenschaften haben .
Eigenschaften
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2/h4-11,19-20,22H,12-13H2,1-3H3/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMLDISQSWWYOT-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234221, DTXSID60873797 | |
Record name | N-Monodemethyldiltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Desmethyldiltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85100-17-0, 86408-45-9 | |
Record name | N-Monodemethyldiltiazem | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085100170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Demethyldiltiazem | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Monodemethyldiltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Desmethyldiltiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEMETHYLDILTIAZEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF0841K5LK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.